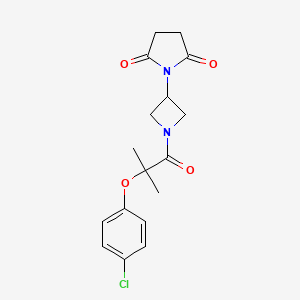
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H19ClN2O4 and its molecular weight is 350.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClN2O4, with a molecular weight of approximately 390.9 g/mol. The structure includes a pyrrolidine ring and an azetidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₄ |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 2034385-98-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine and pyrrolidine rings, followed by the introduction of the chlorophenoxy and methylpropanoyl groups. Detailed synthetic routes can be found in various chemical literature sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, similar compounds have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at specific phases (S and G2/M) .
Case Study:
In a comparative study, derivatives with similar structural motifs demonstrated varying degrees of cytotoxicity. For example:
- Compound A (IC50 = 0.28 µg/mL against MCF-7)
- Compound B (IC50 = 9.6 µM against HL-60)
These results suggest that modifications on the core structure significantly influence biological activity .
The proposed mechanism for anticancer activity includes:
- Induction of Apoptosis: Increased expression of pro-apoptotic factors (Bax) and decreased expression of anti-apoptotic factors (Bcl-2).
- Cell Cycle Arrest: Compounds induce cell cycle arrest at G2/M phase, preventing cancer cells from proliferating.
Additional Biological Activities
Aside from anticancer properties, compounds with similar structures have been investigated for:
- Anti-inflammatory Effects: Potential inhibition of inflammatory pathways.
- Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.
Research Findings
Several studies have documented the biological activities associated with this compound and its analogs:
-
Cytotoxicity Studies:
- In vitro assays showed significant cytotoxicity against various cancer cell lines.
- Selectivity towards cancerous cells over normal cells was noted.
- In Vivo Studies:
- Structure-Activity Relationship (SAR):
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-17(2,24-13-5-3-11(18)4-6-13)16(23)19-9-12(10-19)20-14(21)7-8-15(20)22/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKQCZYJQYXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2C(=O)CCC2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














